(R)-4-Methyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
®-4-Methyl-1,2,3,4-tetrahydroisoquinoline is a chiral compound belonging to the tetrahydroisoquinoline family. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with a methyl group attached to the fourth carbon atom. The ®-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can influence its biological activity and interactions.
Scientific Research Applications
®-4-Methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s chiral nature makes it useful in studying enantioselective processes and interactions with biological molecules.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline core. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-4-Methyl-1,2,3,4-tetrahydroisoquinoline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This could include continuous flow reactors and advanced purification techniques to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-4-Methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroisoquinoline core into more oxidized forms, such as isoquinolones.
Reduction: Reduction reactions can further saturate the compound, potentially altering its biological activity.
Substitution: The methyl group and other positions on the tetrahydroisoquinoline core can be substituted with different functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinolones, while substitution reactions can produce a wide range of functionalized tetrahydroisoquinoline derivatives.
Mechanism of Action
The mechanism of action of ®-4-Methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into binding sites with high specificity, potentially modulating the activity of these targets. The exact pathways involved can vary depending on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-4-Methyl-1,2,3,4-tetrahydroisoquinoline include other tetrahydroisoquinoline derivatives, such as:
- (S)-4-Methyl-1,2,3,4-tetrahydroisoquinoline
- 1,2,3,4-Tetrahydroisoquinoline
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Uniqueness
What sets ®-4-Methyl-1,2,3,4-tetrahydroisoquinoline apart is its specific ®-enantiomeric form, which can result in unique biological activities and interactions compared to its (S)-enantiomer or other non-chiral tetrahydroisoquinoline derivatives. This specificity can be crucial in applications where enantioselectivity is important, such as in drug development and biochemical studies.
Properties
IUPAC Name |
(4R)-4-methyl-1,2,3,4-tetrahydroisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-6-11-7-9-4-2-3-5-10(8)9/h2-5,8,11H,6-7H2,1H3/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIPIAJYKZMIPL-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC2=CC=CC=C12 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCC2=CC=CC=C12 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501257594 | |
Record name | (4R)-1,2,3,4-Tetrahydro-4-methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501257594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350508-38-2 | |
Record name | (4R)-1,2,3,4-Tetrahydro-4-methylisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=350508-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4R)-1,2,3,4-Tetrahydro-4-methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501257594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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